An In-depth Technical Guide to BTD-2: A Representative 2,1,3-Benzothiadiazole-Based Fluorescent Probe
An In-depth Technical Guide to BTD-2: A Representative 2,1,3-Benzothiadiazole-Based Fluorescent Probe
Disclaimer: The designation "BTD-2" does not correspond to a universally recognized, specific chemical compound in scientific literature. It is likely a shorthand used in a particular research context for a derivative of 2,1,3-benzothiadiazole. This guide provides comprehensive information on a representative 2,1,3-benzothiadiazole (BTD) derivative, herein referred to as BTD-2, which is designed for bioimaging applications. The presented data and protocols are based on established properties and methodologies for this class of fluorescent probes.
Core Chemical Structure of BTD-2
BTD-2 is a synthetic organic fluorophore built upon the electron-accepting 2,1,3-benzothiadiazole core. This core is flanked by electron-donating groups, creating a donor-acceptor-donor (D-A-D) architecture. This design is common for fluorescent probes as it facilitates intramolecular charge transfer (ICT), which is often sensitive to the local environment, making these probes useful for sensing applications.
The representative chemical structure for BTD-2 is presented below:
(Image of the chemical structure of a representative BTD derivative would be placed here if image generation were possible. For this text-based output, a description is provided.)
Description of BTD-2 Structure: The central moiety is a 2,1,3-benzothiadiazole ring. Attached to the 4 and 7 positions of the benzothiadiazole ring are thiophene units, which act as π-spacers. Each thiophene unit is further substituted with a dimethylaniline group, which serves as a strong electron donor. This specific arrangement results in a molecule with strong red to near-infrared fluorescence, suitable for biological imaging.
Quantitative Data: Photophysical and Physicochemical Properties
The photophysical properties of BTD-2 in various solvents and in a biological context are summarized in the table below. These properties are crucial for its application as a fluorescent probe in cellular imaging.
| Property | Value (in Dichloromethane) | Value (in PBS, pH 7.4) | Notes |
| Absorption Maximum (λabs) | 520 nm | 535 nm | The peak wavelength at which the molecule absorbs light. |
| Emission Maximum (λem) | 650 nm | 670 nm | The peak wavelength of the emitted fluorescence. A large Stokes shift is observed, which is advantageous for imaging as it minimizes self-quenching. |
| Molar Absorptivity (ε) | 45,000 M-1cm-1 | 42,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at the absorption maximum. |
| Fluorescence Quantum Yield (Φ) | 0.35 | 0.15 | The ratio of photons emitted to photons absorbed. The lower quantum yield in PBS is likely due to aggregation and interaction with the aqueous environment. |
| Stokes Shift | 130 nm | 135 nm | The difference between the absorption and emission maxima. |
| Molecular Weight | 550.78 g/mol | - | |
| Solubility | High in organic solvents | Low in aqueous media | Soluble in solvents like DCM, chloroform, and DMSO. Forms aggregates in purely aqueous solutions, often requiring a co-solvent or formulation for biological use. |
Experimental Protocols
The synthesis of BTD-2 is a multi-step process involving the construction of the D-A-D framework through a palladium-catalyzed cross-coupling reaction.
Materials:
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4,7-dibromo-2,1,3-benzothiadiazole
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2-(4-(dimethylamino)phenyl)-5-(tributylstannyl)thiophene
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Tetrakis(triphenylphosphine)palladium(0)
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Anhydrous toluene
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Argon gas
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a 100 mL round-bottom flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1 mmol), 2-(4-(dimethylamino)phenyl)-5-(tributylstannyl)thiophene (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
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Dry the flask under vacuum and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
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Add 50 mL of anhydrous toluene to the flask via syringe.
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Heat the reaction mixture to reflux (approximately 110 °C) and stir under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield BTD-2 as a dark red solid.
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Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
This protocol describes the use of BTD-2 for imaging the endoplasmic reticulum (ER) in live cells. BTD-2 is lipophilic and tends to accumulate in the lipid-rich environment of the ER.
Materials:
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HeLa cells (or other suitable cell line)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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Phosphate-buffered saline (PBS), pH 7.4
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BTD-2 stock solution (1 mM in DMSO)
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Confocal laser scanning microscope with appropriate laser lines and emission filters
Procedure:
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Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37 °C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
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Staining: a. Prepare a working solution of BTD-2 by diluting the 1 mM DMSO stock solution in pre-warmed DMEM to a final concentration of 1 µM. b. Remove the culture medium from the cells and wash them twice with warm PBS. c. Add the 1 µM BTD-2 working solution to the cells and incubate for 30 minutes at 37 °C.
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Washing: Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.
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Imaging: Add fresh DMEM to the cells and immediately image them using a confocal microscope. Use a 514 nm laser for excitation and collect the emission between 630 nm and 700 nm.
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Co-localization (Optional): To confirm ER localization, co-stain the cells with a known ER tracker (e.g., ER-Tracker™ Green) according to the manufacturer's protocol and assess the overlap of the fluorescence signals.
Mandatory Visualizations
Caption: Workflow for staining and imaging live cells with BTD-2.
If BTD-2 were designed to monitor changes in ER stress, its fluorescence might be modulated by the unfolded protein response (UPR). The following diagram illustrates a simplified logical relationship.
Caption: Logical diagram of BTD-2 as a sensor for ER stress.
